molecular formula C13H14N4O3 B5790713 3-methyl-N'-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide

3-methyl-N'-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B5790713
M. Wt: 274.28 g/mol
InChI Key: WOUYQZXOHMBSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N'-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazide derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 3-methyl-N'-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide has been studied in detail. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting the activity of COX-2, this compound reduces the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity. In addition, this compound has been reported to inhibit the activity of acetolactate synthase (ALS), which is an enzyme involved in the biosynthesis of branched-chain amino acids. By inhibiting the activity of ALS, this compound inhibits the growth of weeds, thereby exhibiting herbicidal activity.
Biochemical and Physiological Effects
3-methyl-N'-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, this compound has been reported to inhibit the growth of various weed species. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

3-methyl-N'-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide has several advantages and limitations for laboratory experiments. One of the advantages is its potential as a selective inhibitor of COX-2 and ALS, which makes it a valuable tool for studying the role of these enzymes in various physiological and pathological conditions. Another advantage is its potential as a herbicide, which makes it a valuable tool for studying the growth and development of weeds. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of 3-methyl-N'-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide. One direction is to investigate its potential as an anti-inflammatory agent in vivo, using animal models of inflammation. Another direction is to investigate its potential as a herbicide in field trials, using various weed species. In addition, further studies are needed to elucidate the exact mechanism of action of this compound, as well as its potential side effects and toxicity. Finally, there is a need to develop more efficient synthesis methods for this compound, which may enable its use in larger-scale applications.

Synthesis Methods

The synthesis of 3-methyl-N'-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide has been reported using various methods. One of the methods involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with phenoxyacetyl chloride in the presence of triethylamine. Another method involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with phenoxyacetic acid in the presence of dicyclohexylcarbodiimide and dimethylaminopyridine. Both methods have been reported to yield the desired product in good yields.

Scientific Research Applications

3-methyl-N'-(phenoxyacetyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-inflammatory agent. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another application is in the field of agriculture, where this compound has been studied for its potential as a herbicide. It has been reported to exhibit herbicidal activity by inhibiting the growth of weeds.

properties

IUPAC Name

5-methyl-N'-(2-phenoxyacetyl)-1H-pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-7-11(15-14-9)13(19)17-16-12(18)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUYQZXOHMBSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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